ethyl 4-[(5-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate
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Overview
Description
Ethyl 4-[(5-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a brominated indole moiety, which is often associated with enhanced biological activity due to the presence of the bromine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(5-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromoindole.
Acetylation: The 5-bromoindole is then acetylated using acetyl chloride in the presence of a base such as pyridine to form 5-bromo-1H-indol-1-yl acetate.
Piperazine Coupling: The acetylated product is reacted with ethyl 1-piperazinecarboxylate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(5-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of 5-bromoindole-2,3-dione.
Reduction: Formation of 1H-indole-1-yl acetate.
Substitution: Formation of 5-azido-1H-indol-1-yl acetate.
Scientific Research Applications
Ethyl 4-[(5-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ethyl 4-[(5-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect signaling pathways involved in cell proliferation, apoptosis, or immune response, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Bromo-1H-indol-1-yl)pentanoic acid
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
Ethyl 4-[(5-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives. The presence of the piperazine ring and the ethyl ester group further enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C17H20BrN3O3 |
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Molecular Weight |
394.3 g/mol |
IUPAC Name |
ethyl 4-[2-(5-bromoindol-1-yl)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H20BrN3O3/c1-2-24-17(23)20-9-7-19(8-10-20)16(22)12-21-6-5-13-11-14(18)3-4-15(13)21/h3-6,11H,2,7-10,12H2,1H3 |
InChI Key |
NSTPZPKZJUIUDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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